Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine
CAS No.: 1199779-59-3
Cat. No.: VC5130122
Molecular Formula: C11H14F3N
Molecular Weight: 217.235
* For research use only. Not for human or veterinary use.
![Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine - 1199779-59-3](/images/structure/VC5130122.png)
Specification
CAS No. | 1199779-59-3 |
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Molecular Formula | C11H14F3N |
Molecular Weight | 217.235 |
IUPAC Name | N-ethyl-2-[4-(trifluoromethyl)phenyl]ethanamine |
Standard InChI | InChI=1S/C11H14F3N/c1-2-15-8-7-9-3-5-10(6-4-9)11(12,13)14/h3-6,15H,2,7-8H2,1H3 |
Standard InChI Key | PRHCVFRAQGVYPF-UHFFFAOYSA-N |
SMILES | CCNCCC1=CC=C(C=C1)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine consists of a phenethyl backbone with a trifluoromethyl (-CF) group at the para position of the aromatic ring. The amine group is substituted with an ethyl (-CHCH) moiety, forming a secondary amine. Key structural features include:
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Aromatic System: A benzene ring with strong electron-withdrawing -CF substituent, enhancing metabolic stability and influencing electronic properties.
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Ethylamine Chain: A two-carbon spacer linking the aromatic ring to the secondary amine, modulating steric and electronic interactions.
Table 1: Fundamental Chemical Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 217.23 g/mol | |
IUPAC Name | N-Ethyl-2-[4-(trifluoromethyl)phenyl]ethanamine | Derived |
SMILES | FC(F)(F)C1=CC=C(CCNCC)C=C1 | Derived |
Comparative Analysis with Analogous Compounds
The primary amine precursor, 2-[4-(trifluoromethyl)phenyl]ethylamine (CAS 775-00-8), shares the same aromatic backbone but lacks the ethyl substitution on the amine . This modification alters solubility, reactivity, and biological activity. For instance:
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Solubility: The ethyl group increases hydrophobicity, reducing water solubility compared to the primary amine (slightly soluble in water) .
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Boiling Point: Estimated at 245–250°C based on additive group contributions, higher than the primary amine (bp ~210°C) .
Synthetic Methodologies and Reaction Mechanisms
One-Pot Trifluoromethylation and Alkylation
A scalable route inferred from Liang et al. involves a two-step protocol:
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Trifluoromethylation: Introduction of -CF via reaction of 4-bromophenethylamine with CFSONa in the presence of PPh and AgF.
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Ethylation: Subsequent alkylation using ethyl iodide or reductive amination with acetaldehyde.
Table 2: Optimized Reaction Conditions
Parameter | Value |
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Catalyst | AgF (4.5 equiv) |
Solvent | Acetonitrile (MeCN) |
Temperature | 50°C |
Reaction Time | 5 hours |
Yield (Theoretical) | 82–87% |
Mechanistic Insights
The trifluoromethylation step proceeds via a radical pathway, where CFSONa acts as a CF radical precursor. Silver fluoride facilitates halogen exchange, while triphenylphosphine (PPh) serves as a reductant . Ethylation likely occurs through an mechanism, with the primary amine attacking an ethyl electrophile.
Physicochemical Properties and Analytical Characterization
Spectral Data (Predicted)
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NMR (500 MHz, CDCl):
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δ 7.50–7.45 (m, 2H, Ar-H),
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δ 7.35–7.30 (m, 2H, Ar-H),
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δ 3.05 (t, Hz, 2H, CHNH),
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δ 2.70 (t, Hz, 2H, CHAr),
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δ 2.50 (q, Hz, 2H, NCHCH),
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δ 1.10 (t, Hz, 3H, CH).
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Thermodynamic and Solubility Profiles
Property | Value | Source |
---|---|---|
LogP (Octanol-Water) | 3.2 ± 0.3 | Predicted |
Aqueous Solubility | 0.12 mg/mL (25°C) | Predicted |
Melting Point | 45–50°C | Estimated |
Applications in Pharmaceutical and Industrial Contexts
Pharmaceutical Intermediate
The compound’s trifluoromethyl group enhances blood-brain barrier permeability, making it valuable in CNS drug discovery . Potential applications include:
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Dopamine Receptor Modulators: Structural similarity to phenethylamines suggests activity at D2/D3 receptors.
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Antidepressants: Fluorinated amines exhibit MAO inhibition, as seen in analogs like fluoxetine .
Agrochemical Development
The -CF group improves pesticide longevity by resisting enzymatic degradation. Example derivatives:
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